molecular formula C10H8BrN5OS B1675042 Lomeguatrib CAS No. 192441-08-0

Lomeguatrib

Cat. No. B1675042
M. Wt: 326.17 g/mol
InChI Key: JUJPKFNFCWJBCX-UHFFFAOYSA-N
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Description

Lomeguatrib is a potent inhibitor of O6-alkylguanine-DNA-alkyltransferase (MGMT), a DNA repair protein that can confer resistance to some cancer chemotherapies . It has been evaluated in combination with temozolomide in patients with advanced solid tumors .


Synthesis Analysis

Lomeguatrib is a specific inhibitor of O6-methylguanine-DNA methyltransferase (MGMT). MGMT is a DNA repair protein that functions during DNA damage by alkylating agents and plays a role in conferring resistance to cancer cells against some cancer chemotherapies .


Molecular Structure Analysis

The molecular formula of Lomeguatrib is C10H8BrN5OS. The IUPAC name is 6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine . The molecular weight is 326.17 g/mol .


Chemical Reactions Analysis

Lomeguatrib is an O6-methylguanine-DNA methyltransferase inactivator. It was evaluated in an extended dosing regimen with temozolomide, designed according to pharmacodynamic data from previous studies .


Physical And Chemical Properties Analysis

Lomeguatrib is a white to beige powder that is soluble in DMSO . It has a molecular weight of 326.17 g/mol .

Scientific Research Applications

1. Lomeguatrib in Advanced Melanoma Treatment

Lomeguatrib, an O6-methylguanine-DNA methyltransferase (MGMT) inactivator, was evaluated in combination with temozolomide for advanced melanoma treatment. This study found limited clinical activity, suggesting no significant advantage over conventional temozolomide administration in melanoma treatment (Kefford et al., 2009).

2. Lomeguatrib in Solid Tumors

A clinical trial explored the use of lomeguatrib with temozolomide in patients with advanced cancer, revealing limited myelosuppression when lomeguatrib was used alone. The study indicated potential clinical application in solid tumors, though it necessitates further evaluation (Ranson et al., 2006).

3. Lomeguatrib in Glioblastoma Multiforme

Lomeguatrib, when used at low concentrations, showed a radiosensitizing effect on MGMT unmethylated human glioblastoma multiforme cell lines. This suggests its potential application in enhancing the effectiveness of radiotherapy for certain glioblastoma patients (Kirstein et al., 2021).

4. Lomeguatrib in Metastatic Colorectal Cancer

Studies on the combination of lomeguatrib with irinotecan and temozolomide in metastatic colorectal cancer revealed no significant improvement in treatment response. This indicates that the current dosing schedule might not be effective in colorectal cancer treatment (Sabharwal et al., 2010; Khan et al., 2008).

5. Lomeguatrib in Chemo-resistant Gliomas

Research on liposomal delivery of lomeguatrib derivatives in chemo-resistant gliomas shows its potential in improving drug loading and release kinetics, suggesting a promising approach for treating gliomas (Signorell et al., 2018).

Safety And Hazards

Lomeguatrib should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured . The commonest adverse effects are gastrointestinal and hematological .

properties

IUPAC Name

6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJPKFNFCWJBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172838
Record name Lomeguatrib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomeguatrib

CAS RN

192441-08-0
Record name Lomeguatrib
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomeguatrib [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomeguatrib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192441-08-0
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Record name LOMEGUATRIB
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
551
Citations
M Ranson, MR Middleton, J Bridgewater, SM Lee… - Clinical cancer …, 2006 - AACR
… To assess the toxicity and ATase-depleting effects of lomeguatrib alone and to establish the bioavailability of oral lomeguatrib, patients initially received lomeguatrib alone. Lomeguatrib …
Number of citations: 156 aacrjournals.org
AJ Watson, A Sabharwal, M Thorncroft, G McGown… - Clinical cancer …, 2010 - AACR
… In this way, we could estimate the extent to which MGMT had been inactivated by lomeguatrib treatment. We also evaluated the safety of lomeguatrib as a single agent. In CNS tumors, …
Number of citations: 37 aacrjournals.org
OA Khan, M Ranson, M Michael, I Olver… - British journal of …, 2008 - nature.com
… activity was achieved with 40 mg oral lomeguatrib, a higher dose was not considered … that dose reductions in lomeguatrib were required. Toxicity observed with the lomeguatrib/TMZ …
Number of citations: 70 www.nature.com
MR Ranson, P Hersey, D Thompson, J Beith… - 2007 - christie.openrepository.com
PURPOSE: To evaluate tumor response, pharmacodynamic effects, and safety of a combination of lomeguatrib (LM), an O6-methylguanine DNA-methyltransferase (MGMT) inactivator, …
Number of citations: 108 christie.openrepository.com
RD Signorell, A Papachristodoulou, J Xiao… - International journal of …, 2018 - Elsevier
Liposomal delivery is a well-established approach to increase the therapeutic index of drugs, mainly in the field of cancer chemotherapy. Here, we report the preparation and …
Number of citations: 15 www.sciencedirect.com
A Kirstein, D Schilling, SE Combs… - International Journal of …, 2021 - mdpi.com
… of lomeguatrib alone as well as in combination with ionizing radiation. Results: Lomeguatrib … Neither 1 µM lomeguatrib nor 20 µM lomeguatrib significantly changed the doubling times …
Number of citations: 4 www.mdpi.com
G Halbert, S Waller, H McGrath, L Gumbrell… - Clin Cancer …, 2006 - academia.edu
… To assess the toxicity and ATase-depleting effects of lomeguatrib alone and to establish the bioavailability of oral lomeguatrib, patients initially received lomeguatrib alone. Lomeguatrib …
Number of citations: 3 www.academia.edu
RF Kefford, NPB Thomas, PG Corrie, C Palmer… - British journal of …, 2009 - nature.com
… melanoma metastases were treated with lomeguatrib 40 mg, bid for 10 or … Lomeguatrib for 10 days with temozolomide 75 mg m −2 was established as the optimal extended lomeguatrib …
Number of citations: 35 www.nature.com
DA Yildiz, T Ozkan, Y Yukselten, NT Sesli, S Ozkanca… - Blood, 2016 - Elsevier
… Following treatment of MM cells with Lomeguatrib for 48 hours, cell … Inhibition of MGMT activity by Lomeguatrib reduced MM cell … In contrast, Lomeguatrib did not affect the cell viability of …
Number of citations: 1 www.sciencedirect.com
HA Tawbi, L Villaruz, A Tarhini, S Moschos… - British journal of …, 2011 - nature.com
… of lomeguatrib was 40 mg orally twice daily for 10 days combined with 400 mg m −2 of dacarbazine IV on day 2. Oral administration of lomeguatrib … I study of lomeguatrib combined with …
Number of citations: 40 www.nature.com

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